molecular formula C11H10FN3 B11796690 4-Amino-1-(3-fluorophenyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile

4-Amino-1-(3-fluorophenyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile

Cat. No.: B11796690
M. Wt: 203.22 g/mol
InChI Key: KPXFBCNOQWJSMI-UHFFFAOYSA-N
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Description

4-Amino-1-(3-fluorophenyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrrole ring substituted with an amino group, a fluorophenyl group, and a carbonitrile group, making it a versatile molecule for synthetic and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(3-fluorophenyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 3-fluorobenzaldehyde with an appropriate amine to form an imine intermediate, which is then cyclized to form the pyrrole ring. The reaction conditions often require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-(3-fluorophenyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can modify the functional groups, such as reducing the carbonitrile group to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxyl derivatives, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

4-Amino-1-(3-fluorophenyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Amino-1-(3-fluorophenyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted pyrroles and fluorophenyl derivatives, such as:

  • 4-Amino-5-(3-fluorophenyl)-1,2,4-triazole-3-thione
  • 4-Amino-1,5-dimethyl-2-phenyl-pyrazole-3-one

Uniqueness

What sets 4-Amino-1-(3-fluorophenyl)-2,5-dihydro-1H-pyrrole-3-carbonitrile apart is its specific combination of functional groups, which imparts unique chemical reactivity and potential biological activity. This makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C11H10FN3

Molecular Weight

203.22 g/mol

IUPAC Name

4-amino-1-(3-fluorophenyl)-2,5-dihydropyrrole-3-carbonitrile

InChI

InChI=1S/C11H10FN3/c12-9-2-1-3-10(4-9)15-6-8(5-13)11(14)7-15/h1-4H,6-7,14H2

InChI Key

KPXFBCNOQWJSMI-UHFFFAOYSA-N

Canonical SMILES

C1C(=C(CN1C2=CC(=CC=C2)F)N)C#N

Origin of Product

United States

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